

# 4-Bromo-2-chlorothiazole CAS number and molecular formula

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## Compound of Interest

Compound Name: *4-Bromo-2-chlorothiazole*

Cat. No.: *B1279618*

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## An In-depth Technical Guide to 4-Bromo-2-chlorothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2-chlorothiazole**, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents.

## Core Compound Information

CAS Number: 92977-45-2

Molecular Formula:  $C_3HBrClNS$

## Physicochemical Properties

Property	Value	Reference
Molecular Weight	198.47 g/mol	<a href="#">[1]</a>
Synonyms	2-Chloro-4-bromothiazole, 4-Bromo-2-chloro-1,3-thiazole	<a href="#">[1]</a>
Appearance	Not specified in literature; likely a liquid or low-melting solid.	
Storage	Store in a dry, sealed place, under inert atmosphere, and refrigerated.	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for **4-Bromo-2-chlorothiazole** are not extensively published in peer-reviewed literature, its synthesis can be approached through established methods for halogenating thiazole rings. The Hantzsch thiazole synthesis is a foundational method for creating the core thiazole ring, which can then be subjected to selective halogenation.[\[2\]](#)

A general approach for synthesizing 2,4-disubstituted thiazoles often involves the reaction of a thioamide with an  $\alpha$ -haloketone.[\[2\]](#)[\[3\]](#) For a dihalogenated thiazole like **4-Bromo-2-chlorothiazole**, multi-step sequences involving selective bromination and chlorination are necessary.

## Representative Experimental Protocol: Synthesis of 2-amino-4-substituted thiazoles

The following is a generalized and analogous protocol for the synthesis of a related class of compounds, 2-amino-4-substituted thiazoles, which illustrates the fundamental cyclization reaction. This can be a precursor to further halogenation steps.

Reaction: Condensation of a substituted phenacyl bromide with thiourea.[\[4\]](#)

Materials:

- Substituted phenacyl bromide (1.0 mmol)
- Thiourea (1.2 mmol)
- Copper silicate catalyst (10 mol%)
- Ethanol (5 mL)

Procedure:

- In a round-bottom flask, combine the substituted phenacyl bromide, thiourea, and copper silicate catalyst in ethanol.[4]
- Reflux the reaction mixture at 78°C.[4]
- Monitor the reaction progress using thin-layer chromatography (TLC).[4]
- Upon completion, filter the reaction mixture to remove the heterogeneous catalyst.[4]
- Pour the filtrate over crushed ice to precipitate the solid product.[4]
- Collect the product by filtration, wash with cold water, and dry.[4]

Further electrophilic halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), on a suitable thiazole precursor would be a logical subsequent step to install the bromo and chloro substituents at the 4 and 2 positions, respectively.

## Spectroscopic Data

Detailed spectroscopic data for **4-Bromo-2-chlorothiazole** is not publicly available in comprehensive databases. However, based on the analysis of structurally similar compounds, such as 2,4-dibromothiazole and other substituted thiazoles, the expected spectral characteristics can be inferred.

## Expected <sup>1</sup>H NMR and <sup>13</sup>C NMR Data

Nucleus	Expected Chemical Shift (ppm)	Notes
<sup>1</sup> H NMR	~7.5 - 8.0 (singlet)	The single proton at the C5 position is expected to appear as a singlet in the aromatic region of the spectrum.
<sup>13</sup> C NMR	~150-160 (C2), ~120-130 (C4), ~115-125 (C5)	The carbon atoms attached to the heteroatoms and halogens will be significantly shifted. C2, bonded to both nitrogen and chlorine, would be the most downfield.

Note: These are estimated values and actual experimental data may vary.

## Applications in Research and Drug Development

Halogenated thiazoles, including **4-Bromo-2-chlorothiazole**, are valuable intermediates in medicinal chemistry. The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, making this molecule a versatile scaffold for building more complex structures.

## Role as a Bioisostere

The thiazole ring is often used as a bioisostere for other aromatic rings, such as phenyl or pyridine rings, in drug design.<sup>[5][6]</sup> Bioisosteric replacement can improve a compound's metabolic stability, solubility, and target-binding affinity.<sup>[5]</sup>

## Use in Kinase Inhibitor Synthesis

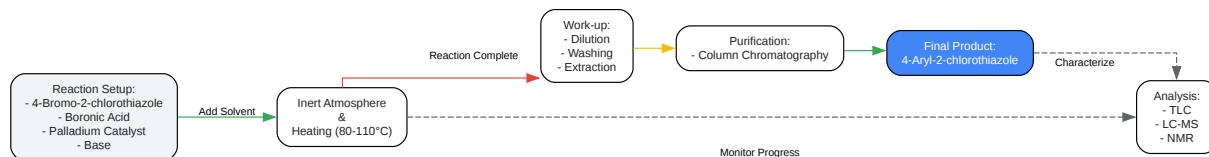
The thiazole moiety is a common feature in many protein kinase inhibitors used in cancer therapy.<sup>[7][8][9]</sup> Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.<sup>[7][9]</sup> **4-Bromo-2-chlorothiazole** can serve as a starting material for the synthesis of novel kinase inhibitors, where the bromo and chloro groups can be replaced with various substituents to optimize biological activity.<sup>[8][10]</sup>

The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11][12] This allows for the introduction of a wide range of aryl and heteroaryl groups, which is a common strategy in the development of kinase inhibitors to explore the structure-activity relationship (SAR).

## Mandatory Visualizations

### Experimental Workflow: Suzuki Coupling

The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a key application of **4-Bromo-2-chlorothiazole** in medicinal chemistry.

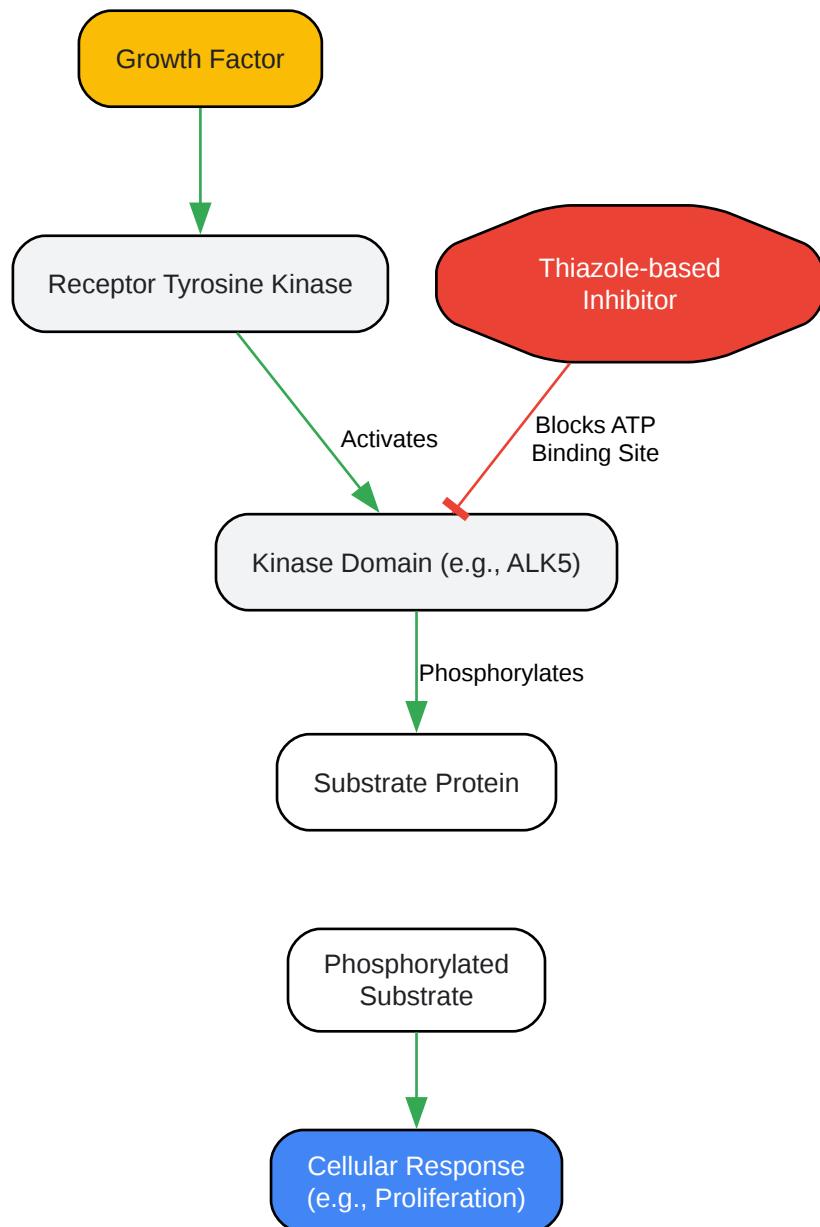


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Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

## Signaling Pathway Context: Kinase Inhibition

This diagram illustrates the conceptual role of a thiazole-based inhibitor, synthesized from a precursor like **4-Bromo-2-chlorothiazole**, in blocking a generic kinase signaling pathway.



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Caption: Mechanism of kinase pathway inhibition.

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